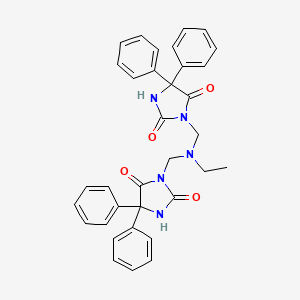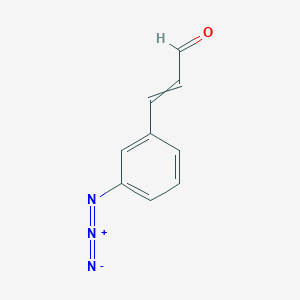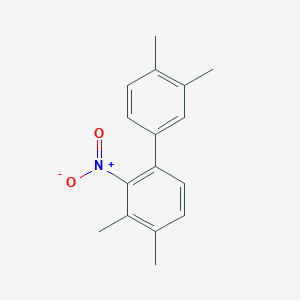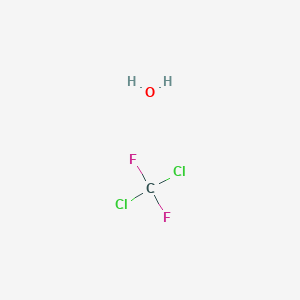
Freon-12 hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Freon-12 hydrate is typically synthesized under controlled temperature and pressure conditions. The formation of this hydrate involves the interaction of dichlorodifluoromethane gas with water at low temperatures and high pressures. The process can be represented by the following reaction:
CCl2F2+H2O→CCl2F2⋅H2O
The reaction conditions for the formation of this compound generally involve temperatures below 273 K and pressures above 0.1 MPa . The exact conditions can vary depending on the desired properties of the hydrate.
Industrial Production Methods
Industrial production of this compound involves the use of specialized equipment to maintain the necessary temperature and pressure conditions. The process typically includes the following steps:
Gas Saturation: Water is saturated with dichlorodifluoromethane gas under controlled conditions.
Cooling: The saturated water is cooled to temperatures below 273 K to promote hydrate formation.
Pressurization: The system is pressurized to ensure the stability of the hydrate phase.
Analyse Des Réactions Chimiques
Types of Reactions
Freon-12 hydrate primarily undergoes dissociation reactions, where the hydrate decomposes into its constituent water and gas molecules. This process can be influenced by changes in temperature and pressure.
Common Reagents and Conditions
The dissociation of this compound can be induced by increasing the temperature or decreasing the pressure. The reaction can be represented as:
CCl2F2⋅H2O→CCl2F2+H2O
Major Products
The primary products of the dissociation reaction are dichlorodifluoromethane gas and water. The process can also result in the formation of ice if the temperature is sufficiently low .
Applications De Recherche Scientifique
Freon-12 hydrate has several applications in scientific research, including:
Gas Storage and Transportation: Due to its ability to encapsulate gas molecules, this compound can be used for the storage and transportation of gases.
Thermodynamic Studies: The unique properties of this compound make it an ideal subject for studying phase equilibria and thermodynamic behavior.
Environmental Applications: Research is being conducted on the potential use of this compound for carbon dioxide sequestration and other environmental applications.
Mécanisme D'action
The mechanism of action of Freon-12 hydrate involves the encapsulation of dichlorodifluoromethane molecules within a lattice of water molecules. This process is driven by the formation of hydrogen bonds between water molecules, creating a stable structure that traps the gas molecules. The stability of the hydrate is influenced by temperature and pressure conditions .
Comparaison Avec Des Composés Similaires
Freon-12 hydrate can be compared with other gas hydrates, such as those formed by methane, carbon dioxide, and other freons. Some similar compounds include:
Methane Hydrate: Formed by the encapsulation of methane molecules within a water lattice. It is known for its potential as an energy resource.
Carbon Dioxide Hydrate: Formed by the encapsulation of carbon dioxide molecules. It is being studied for its potential in carbon capture and storage.
Freon-134a Hydrate: Similar to this compound but formed with tetrafluoroethane (Freon-134a).
This compound is unique due to its specific formation conditions and the properties of dichlorodifluoromethane, making it suitable for specialized applications in gas storage and environmental research.
Propriétés
Numéro CAS |
20814-57-7 |
|---|---|
Formule moléculaire |
CH2Cl2F2O |
Poids moléculaire |
138.93 g/mol |
Nom IUPAC |
dichloro(difluoro)methane;hydrate |
InChI |
InChI=1S/CCl2F2.H2O/c2-1(3,4)5;/h;1H2 |
Clé InChI |
HVZOXKBJWSAXLM-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(Cl)Cl.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


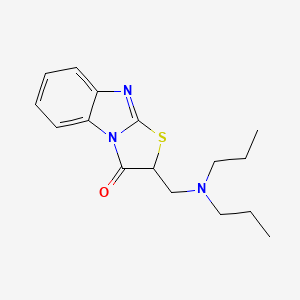
![4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14706334.png)
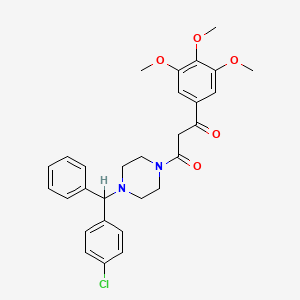
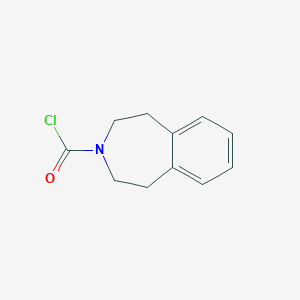
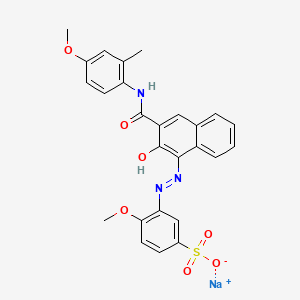
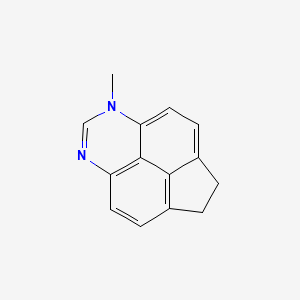
![Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate](/img/structure/B14706371.png)
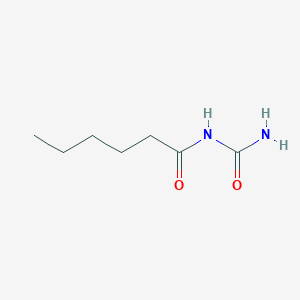
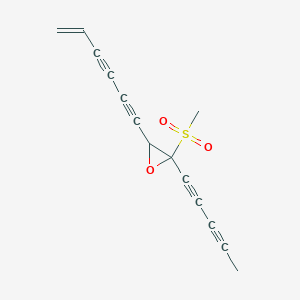
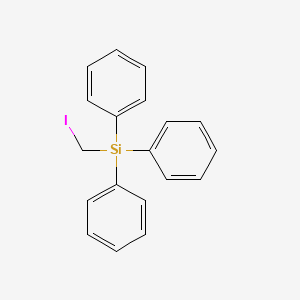
![4-Silaspiro[3.5]nonane](/img/structure/B14706418.png)
